
Faropenem Impurity Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Impurity Sodium Salt is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
Faropenem has a unique penem structure with structural similarity to penicillins and cephalosporins . It is a prodrug that gets rapidly cleaved to release the microbiologically active faropenem following absorption into plasma .Chemical Reactions Analysis
The main thermal degradation impurity of Faropenem was identified as 5-tetrahydrofuran-thiazole-4-sodium formate . The chemical kinetic equation of Faropenem performed at 60°C was LnC/C0 = -0.0042t +0.35, r 2 = 0.9911 .Applications De Recherche Scientifique
1. Analytical Method Development
- Faropenem sodium and its related substances can be effectively identified using LC-MS/MS methods. This technique helps in the quality control of faropenem sodium by achieving good resolution between it and its main related substances (S. Min, 2011).
2. Drug Formulation and Stability
- Studies on the preparation of faropenem sodium granules have shown that certain excipients like lactose, sucrose, and glutathione can provide good stability. The dissolution method developed for these granules can be used as a quality control method (Wang Li-ju, 2014).
3. Removal of Residual Impurities
- An efficient method for the removal of residual palladium from the organic solution of faropenem sodium in the Pd(II)-catalyzed cleavage of allyl faropenem has been developed. This method significantly reduces the palladium level in the final product, which is crucial for pharmaceutical quality control (Jian Huang et al., 2010).
4. Pharmacokinetic Studies
- The pharmacokinetics of faropenem sodium in human plasma have been studied using HPLC. This research is vital for understanding the drug's behavior in the human body, which is essential for both clinical trials and therapeutic use (Hou Yan-ning, 2006).
5. Quality Control and Assay Development
- HPLC methods have been established for the assay of faropenem sodium and its related substances, proving to be convenient, selective, and reproducible. Such methods are integral to ensuring the purity and effectiveness of the drug (Yang Mei-qin, 2006).
6. Regulatory Aspects and Global Use
- There is a call for global regulation of antibiotics, with faropenem sodium being used as a case study. This research highlights the need for international agreement and regulation of antibiotic prescribing, emphasizing the importance of appropriate use to prevent resistance (Simon Tiberi et al., 2016).
Safety And Hazards
Propriétés
Numéro CAS |
195716-77-9 |
|---|---|
Nom du produit |
Faropenem Impurity Sodium Salt |
Formule moléculaire |
C12H14NO5S. Na |
Poids moléculaire |
284.31 22.99 |
Apparence |
White to light brown powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



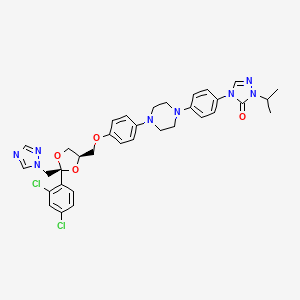
![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)
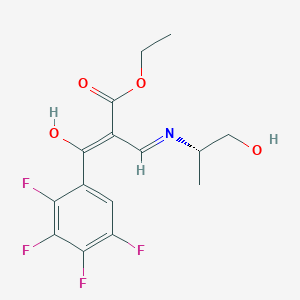
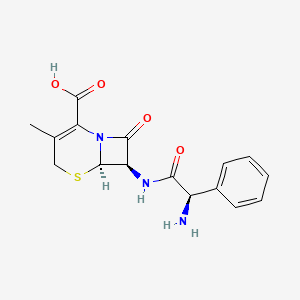



![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
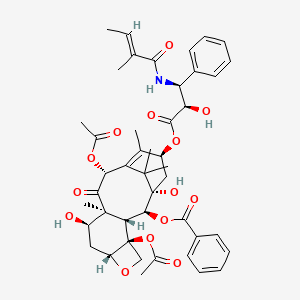
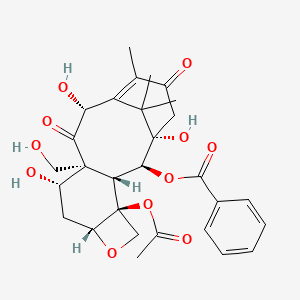

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

